1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole
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Overview
Description
1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group, a nitro group, and a trifluoropropoxy group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Trifluoropropoxy Group: The trifluoropropoxy group can be introduced via nucleophilic substitution using a suitable trifluoropropyl halide.
Methylation: The methyl group can be introduced using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The trifluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Use in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the trifluoropropoxy group might influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-nitro-3-(3,3,3-trifluoromethoxy)-1H-pyrazole
- 1-methyl-4-nitro-3-(3,3,3-trifluoroethoxy)-1H-pyrazole
- 1-methyl-4-nitro-3-(3,3,3-trifluorobutoxy)-1H-pyrazole
Uniqueness
1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole is unique due to the specific length and structure of its trifluoropropoxy group, which can influence its chemical reactivity and physical properties compared to other similar compounds.
Properties
IUPAC Name |
1-methyl-4-nitro-3-(3,3,3-trifluoropropoxy)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O3/c1-12-4-5(13(14)15)6(11-12)16-3-2-7(8,9)10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSIJAUINHNDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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